1-Cyclopropyl-3-methylpiperazine dihydrochloride
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Overview
Description
1-Cyclopropyl-3-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H16N2.2ClH.H2O. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-Cyclopropyl-3-methylpiperazine dihydrochloride can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may vary, but they generally involve similar cyclization reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-Cyclopropyl-3-methylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-Cyclopropyl-3-methylpiperazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often explored for their potential use in pharmaceuticals, and this compound is no exception.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-methylpiperazine dihydrochloride involves its interaction with various molecular targets and pathways. As a piperazine derivative, it may interact with neurotransmitter receptors, enzymes, or other proteins, leading to its observed biological effects. The specific molecular targets and pathways can vary depending on the context of its use, such as its potential antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-Cyclopropyl-3-methylpiperazine dihydrochloride can be compared with other piperazine derivatives, such as:
1-Cyclopropylmethyl-piperazine dihydrochloride: Similar in structure but with a different substitution pattern on the piperazine ring.
1-Methylpiperazine: Lacks the cyclopropyl group, leading to different chemical and biological properties.
1-Benzylpiperazine: Contains a benzyl group instead of a cyclopropyl group, which significantly alters its activity and applications.
Properties
IUPAC Name |
1-cyclopropyl-3-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-7-6-10(5-4-9-7)8-2-3-8;;/h7-9H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRSZBXIBDTSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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